StickyCat Cl

説明

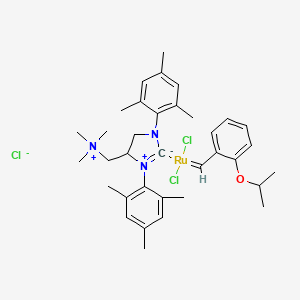

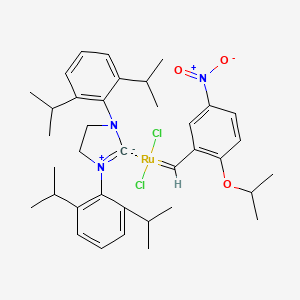

StickyCat Cl, also known as (1,3-dimesityl-4-((trimethylammonio)methyl)imidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride, is a water-soluble catalyst . It is insoluble in organic solvents and allows for simple and very efficient removal of residual ruthenium, especially in combination with SnatchCat . It enables simple immobilization on various solid supports, such as SiO₂, Al₂O₃ or activated carbon .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that this compound is used as a catalyst in olefin metathesis . This suggests that its synthesis may involve techniques common to the production of catalysts used in this type of reaction.Chemical Reactions Analysis

This compound is used as a catalyst in olefin metathesis . It has a substrate scope similar to classical complexes like nitro-Grela or Grubbs second generation catalyst . It allows for simple and very efficient removal of residual ruthenium, especially in combination with SnatchCat .Physical And Chemical Properties Analysis

This compound is a green powder with a molecular weight of 734.20 g/mol . It is water-soluble, insoluble in organic solvents, and has high stability that allows catalyst handling on air .科学的研究の応用

Nanocatalytic Medicine

Nanocatalysts like nanozymes, photocatalysts, and electrocatalysts, have been applied in vivo for therapeutic effects. This emerging field, termed “nanocatalytic medicine,” is significant in nanomedicine, translating catalysis efficiency into therapeutic efficacy and reduced side effects in theranostics (Yang, Chen, & Shi, 2019).

Oxygen Electrocatalysis

Graphene catalysts created from sticky rice have been developed for oxygen electrocatalysis. These nitrogen-free catalysts exhibit low overpotential for both oxygen reduction and evolution catalysis, contributing to electrocatalytic applications (Tang et al., 2016).

Anion Metathesis in Catalyst Preparation

A method for preparing all-chloro ruthenium catalysts with a quaternary ammonium tag was developed, involving anion metathesis with AgCl. This technique is significant in preparing catalysts like StickyCat™ for aqueous metathesis (Patrzałek et al., 2019).

DNA-functionalized Colloids for Self-replication

Research on non-biological materials with DNA-functionalized colloids using sticky ends for self-replication has shown promise. This involves understanding aggregation-dissociation behavior and the impact of DNA constructs (Leunissen et al., 2009).

Graphene Production using Sticky Tape

Photocatalytic Applications of BiOX

BiOX nanostructures have been explored for photocatalytic applications, like reducing water and oxidizing toxic pollutants. These photocatalysts respond from UV to visible light, showing potential in renewable energy and environmental protection (Cheng, Huang, & Dai, 2014).

Sticky Information in Problem Solving

The concept of "sticky information" in problem-solving, particularly in the locus of innovation, suggests that when problem solvers need sticky information from multiple sites, the locus of problem solving may iterate among these sites (Hippel, 1994).

APP User Stickiness Factors

Research on app user stickiness focuses on retaining users and establishing long-term relationships. It explores characteristics that attract users and maintain their long-term use (Fu, 2019).

Platelet Function and Prostaglandins

Studies on platelets have focused on preventing them from becoming sticky at injury sites. Understanding the role of prostaglandins in platelet activation is crucial in addressing thrombotic disorders (Cohen, 1980).

作用機序

Target of Action

StickyCat Cl is primarily used as a catalyst in olefin metathesis . Its primary targets are the olefinic molecules that undergo metathesis reactions . The role of this compound is to facilitate the rearrangement of carbon-carbon double bonds in these molecules .

Mode of Action

This compound interacts with its targets by acting as a catalyst in the metathesis reaction . It enables the breaking and reforming of carbon-carbon double bonds in olefinic molecules, leading to the rearrangement of these molecules . This interaction results in the formation of new olefinic compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds in olefinic molecules . The downstream effects of this pathway include the formation of new olefinic compounds .

Pharmacokinetics

It is water-soluble and insoluble in organic solvents . This property affects its bioavailability in different reaction environments .

Result of Action

The molecular effect of this compound’s action is the rearrangement of carbon-carbon double bonds in olefinic molecules . On a cellular level, this can lead to the formation of new olefinic compounds . These new compounds can have various applications, depending on their structure and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility allows it to be used in aqueous reaction environments . Moreover, it is stable enough to be handled in air, and it can be stored under inert gas at ambient temperature for short-term storage or in a cold place for long-term storage .

Safety and Hazards

StickyCat Cl should be handled with care. It is recommended to store it under inert gas in a cold place for long-term storage or at ambient temperature for short-term storage . It may cause skin and eye irritation and respiratory irritation . It should not get in eyes, on skin, or on clothing . In case of contact, rinse cautiously with water .

特性

IUPAC Name |

[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl-trimethylazanium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3.C10H12O.3ClH.Ru/c1-17-10-19(3)24(20(4)11-17)26-14-23(15-28(7,8)9)27(16-26)25-21(5)12-18(2)13-22(25)6;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h10-13,23H,14-15H2,1-9H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMANVSTZFGSII-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC([N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C[N+](C)(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48Cl3N3ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)